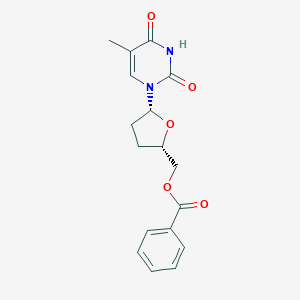

5'-O-Benzoyl-3'-deoxythymidine

Description

Structure

3D Structure

Properties

CAS No. |

122621-07-2 |

|---|---|

Molecular Formula |

C17H18N2O5 |

Molecular Weight |

330.33 g/mol |

IUPAC Name |

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C17H18N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 |

InChI Key |

DCZVYXDBKVTNMI-UONOGXRCSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |

Other CAS No. |

122621-07-2 |

Synonyms |

5'-O-benzoyl-3'-deoxythymidine ddTHd |

Origin of Product |

United States |

Synthetic Methodologies for 5 O Benzoyl 3 Deoxythymidine and Its Precursors

Retrosynthetic Analysis of 5'-O-Benzoyl-3'-deoxythymidine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This approach allows for the identification of key synthetic intermediates and the formulation of a viable forward synthetic plan.

The retrosynthetic analysis of this compound identifies two primary disconnections that simplify the target molecule into more manageable synthetic precursors. These disconnections focus on the glycosidic bond and the protecting group at the 5'-position.

The first and most logical disconnection is the cleavage of the N-glycosidic bond, which links the thymine (B56734) base to the 3'-deoxyribose sugar moiety. This disconnection simplifies the nucleoside into two fundamental building blocks: a protected 3-deoxyribose derivative and the nucleobase, thymine. This approach is a common strategy in nucleoside synthesis. Current time information in Bangalore, IN.

A second key disconnection involves the removal of the benzoyl protecting group from the 5'-hydroxyl position. This is a standard functional group interconversion (FGI) step and leads back to the unprotected 3'-deoxythymidine (B150655). In a forward synthesis, this protecting group is crucial for directing the reaction to the desired position and preventing unwanted side reactions.

A crucial step in the synthesis of 3'-deoxynucleosides is the deoxygenation of the 3'-hydroxyl group of a precursor thymidine (B127349) molecule. This is often achieved through a Barton-McCombie deoxygenation or related radical-based methods. researchgate.net Therefore, a retrosynthetic pathway can be envisioned where the 3'-deoxy functionality is introduced from a corresponding 3'-hydroxy precursor.

The following scheme illustrates the key retrosynthetic disconnections for this compound:

Figure 1: Retrosynthetic Analysis of this compound

O O O

// // //

Ph-C-O-CH2 O Base Ph-C-O-CH2 O Base HO-CH2 O Base

| / \ / | / \ / | / \ /

C---C---C C---C---C C---C---C

| | | | | | | | |

H H H H H H H OH H

|

this compound

||

\/ (Disconnection 1: C-N Glycosidic Bond)

O O

// //

Ph-C-O-CH2 O + Base (Thymine)

| / \

C---C---LG

| |

H H

|

Protected 3-deoxyribose

||

\/ (Disconnection 2: C3'-Deoxygenation)

O

//

Ph-C-O-CH2 O

| / \

C---C---LG

| |

H OH

|

Protected Ribose

LG = Leaving Group Base = Thymine

Synthons are idealized fragments resulting from a disconnection that may not be stable or commercially available. wikipedia.orgajrconline.org Therefore, synthetic equivalents, which are real chemical reagents that perform the function of the idealized synthon, are employed in the actual synthesis.

In the retrosynthesis of this compound, several key synthons are identified, and for each, a variety of synthetic equivalents can be utilized. The choice of a specific synthetic equivalent often depends on factors such as reaction efficiency, stereocontrol, and the compatibility of protecting groups.

Table 1: Key Synthons and Their Synthetic Equivalents in the Synthesis of this compound

| Synthon | Description | Synthetic Equivalent(s) | Relevant Synthetic Transformation |

| Thymine Anion | A nucleophilic thymine species. | Silylated thymine (e.g., 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine) orgsyn.org | Vorbrüggen Glycosylation |

| 3-Deoxyribofuranosyl Cation | An electrophilic 3-deoxyribose moiety. | 1-O-Acetyl-5-O-benzoyl-2,3-dideoxy-D-ribofuranose | Glycosidic bond formation |

| 3'-Hydroxy Thymidine | The precursor for deoxygenation. | 5'-O-Protected thymidine | Barton-McCombie deoxygenation |

| Benzoyl Cation | An electrophilic benzoyl group. | Benzoyl chloride, Benzoic anhydride (B1165640) | Esterification |

The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond. orgsyn.org In this reaction, a silylated nucleobase, acting as the synthetic equivalent of the thymine anion, reacts with a protected sugar derivative bearing a suitable leaving group at the anomeric position (the synthetic equivalent of the 3-deoxyribofuranosyl cation). This reaction typically proceeds with good stereocontrol, favoring the formation of the desired β-anomer.

The deoxygenation of the 3'-hydroxyl group is a critical step and can be achieved through various methods. A common approach involves the formation of a thiocarbonyl derivative at the 3'-position, followed by radical-mediated reduction using reagents like tributyltin hydride. researchgate.net This highlights the transformation of a 3'-hydroxy synthon into the desired 3'-deoxy structure.

The protection of the 5'-hydroxyl group with a benzoyl group is typically achieved by reacting the partially protected nucleoside with benzoyl chloride or benzoic anhydride in the presence of a base. This straightforward esterification reaction introduces the benzoyl group, which can be selectively removed at a later stage of the synthesis.

Derivatization and Analog Development Based on the 5 O Benzoyl 3 Deoxythymidine Scaffold

Chemical Functionalization at the 3'-Position of the Deoxyribose

The 3'-position of the deoxyribose ring is a primary site for chemical functionalization, leading to analogs with altered biological properties and chemical reactivity.

The introduction of an azido (B1232118) (N₃) group at the 3'-position is a significant modification, yielding 3'-Azido-5'-O-benzoyl-3'-deoxythymidine. This compound is a key intermediate in the synthesis of Zidovudine (AZT), a potent antiviral agent. The synthesis can be achieved through various routes, often involving the conversion of the 3'-hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide (B81097) salt. For instance, a common method involves a Mitsunobu reaction or the formation of a mesylate or tosylate intermediate. google.com The azido group is not only a critical pharmacophore in antiviral nucleosides but also serves as a chemical handle for further modifications via "click chemistry." nih.govbiosynth.com 3'-Azido-5'-O-benzoyl-3'-deoxythymidine itself can be used as a phosphoramidite (B1245037) for DNA synthesis. biosynth.com

Table 1: Examples of 3'-Position Functionalized 5'-O-Benzoyl-3'-deoxythymidine Analogs

| Analog Name | 3'-Substituent | General Synthesis Approach |

| 3'-Azido-5'-O-benzoyl-3'-deoxythymidine | Azido (-N₃) | Nucleophilic substitution of a 3'-leaving group (e.g., tosylate) with an azide salt (e.g., LiN₃ or NaN₃). google.comgoogle.com |

| 3'-Thio-5'-O-benzoyl-3'-deoxythymidine | Thiol (-SH) | Reaction with a thiobenzoate salt followed by hydrolysis, or other sulfur nucleophiles. oup.com |

| 3'-(1,2,3-Triazol-1-yl)-3'-deoxythymidine | Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a 3'-azido precursor and a terminal alkyne. nih.gov |

The replacement of the 3'-oxygen with a sulfur atom leads to the formation of 3'-thio-analogues. These compounds are of interest for creating nuclease-resistant oligonucleotides with modified backbone structures. The synthesis of 3'-deoxy-3'-thiothymidine derivatives often starts from a precursor where the 3'-hydroxyl group is activated, for example, as a methanesulfonyl (mesyl) derivative. Reaction with a sulfur nucleophile, such as sodium thiobenzoate, introduces the sulfur atom at the 3'-position. oup.com Subsequent deprotection yields the desired 3'-thiothymidine, which can then be used to prepare phosphoramidites for incorporation into synthetic oligonucleotides containing a 3'-S-phosphorothiolate linkage. nih.govnih.gov This linkage, where sulfur bridges the 3'-carbon and the phosphorus atom, confers significant resistance to enzymatic degradation. oup.com

The 3'-azido derivative of this compound is an excellent precursor for introducing various heterocyclic functionalities via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the 3'-azido group with a terminal alkyne. This strategy has been widely used to attach a variety of molecules, including other nucleobases, fluorescent tags, or ligands, to the 3'-position of the nucleoside scaffold. nih.gov This method provides a modular approach to creating complex nucleoside analogs for various applications in chemical biology and materials science.

Nucleobase Modifications in this compound Derivatives

While the 5'-O-benzoyl group directs focus to the sugar moiety, it also facilitates modifications of the thymine (B56734) base. The stability of the benzoyl ester allows for reactions at the nucleobase that might not be compatible with other protecting groups. Key sites for modification on the pyrimidine (B1678525) ring are the C4 and C5 positions.

C4-Position: The C4-carbonyl oxygen can be exchanged for sulfur using reagents like Lawesson's reagent. This thiation reaction, performed on the 5'-O-benzoate ester, yields 4-thiothymidine (B1630790) derivatives, which can enhance the lipophilicity of the nucleoside. nih.gov

C5-Position: The C5 position is amenable to various substitutions. Halogenation, such as chlorination or bromination, can be achieved using reagents like N-chlorosuccinimide or iodobenzene (B50100) dichloride. mostwiedzy.pl Furthermore, the C5 position can be functionalized via Sonogashira cross-coupling reactions if a 5-iodo-derivative is used as a starting material, allowing for the introduction of alkyne-containing groups. beilstein-journals.org These modifications can significantly alter the base-pairing properties and biological activity of the resulting nucleoside.

Table 2: Examples of Nucleobase Modifications in Thymidine (B127349) Derivatives

| Modification Position (on Thymine) | Type of Modification | Common Reagent(s) | Resulting Functional Group |

| C4 | Thiation | Lawesson's Reagent | Thiocarbonyl (-C=S) |

| C5 | Halogenation | N-Chlorosuccinimide (NCS), Iodobenzene dichloride | Chloro (-Cl), Bromo (-Br) |

| C5 | Sonogashira Cross-Coupling | A terminal alkyne, Pd catalyst, Cu(I) co-catalyst (starting from 5-iodo-dU) | Alkynyl or Aryl group |

Synthesis of Phosphoramidate (B1195095) and Phosphotriester Conjugates

Derivatives of the this compound scaffold are crucial for the synthesis of phosphoramidate and phosphotriester conjugates, which are important in oligonucleotide synthesis and prodrug strategies. A key step is the conversion of a 3'-modified nucleoside (e.g., with a hydroxyl or amino group) into a phosphoramidite monomer. This is typically achieved by reacting the nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. wikipedia.org

The resulting phosphoramidite is a stable, yet reactive, building block for the stepwise synthesis of oligonucleotides. wikipedia.orgbiosyn.com Phosphotriester approaches are also employed, particularly in the development of prodrugs where the phosphate (B84403) group is masked with moieties that are cleaved in vivo to release the active nucleoside monophosphate. beilstein-journals.orgacs.org

Table 3: Key Reagents in Phosphoramidite and Phosphotriester Synthesis

| Reagent Type | Example | Function |

| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Converts a nucleoside with a free hydroxyl group into a phosphoramidite monomer for synthesis. wikipedia.org |

| Activator | 1H-Tetrazole | Activates the phosphoramidite monomer for coupling to the growing oligonucleotide chain. biosyn.com |

| Oxidizing Agent | Iodine (I₂) in THF/water/pyridine | Oxidizes the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester linkage. biosyn.com |

| Phosphate Protecting Group (Prodrug) | S-acyl-2-thioethyl (SATE) | Masks the phosphate group in phosphotriester prodrugs, designed for intracellular cleavage. acs.org |

Solid-Phase Synthesis Applications and Derivatization onto Supports

The phosphoramidite derivatives discussed in the previous section are central to automated solid-phase synthesis of custom DNA and RNA sequences. csic.es In this methodology, the first nucleoside is covalently attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group. oup.com The synthesis then proceeds in the 3'-to-5' direction.

The four-step synthetic cycle involves:

Deprotection: Removal of the acid-labile 5'-protecting group (commonly a dimethoxytrityl, DMT, group) from the support-bound nucleoside. biosyn.com

Coupling: Addition of the next phosphoramidite monomer, which is activated by a reagent like tetrazole, to the free 5'-hydroxyl group. biosyn.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the phosphite triester linkage to a stable phosphate triester. biosyn.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. While the 5'-O-benzoyl group is not the standard protecting group for automated synthesis, the principles apply to any appropriately protected phosphoramidite monomer derived from the core scaffold. The scaffold's derivatives can be incorporated into oligonucleotides to introduce specific modifications, such as a 3'-azido group for post-synthetic conjugation or a 3'-S-phosphorothiolate linkage for nuclease resistance. researchgate.netnih.gov

Biological Activity and Mechanistic Investigations of 5 O Benzoyl 3 Deoxythymidine and Its Analogs

Molecular Mechanisms of Interaction with DNA Synthesis

The ultimate biological effect of 5'-O-Benzoyl-3'-deoxythymidine, following its intracellular conversion, is the disruption of DNA synthesis. This process is governed by its recognition and incorporation by DNA polymerizing enzymes and the subsequent halting of strand elongation.

Substrate Recognition by DNA Polymerases and Reverse Transcriptases

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. plos.orgd-nb.info These enzymes possess a high degree of specificity, selecting the correct deoxynucleoside triphosphate (dNTP) that is complementary to the template strand. d-nb.info This selection process involves an "induced fit" mechanism, where the binding of the correct dNTP causes a conformational change in the polymerase, aligning the catalytic residues for the polymerization reaction. nih.gov

For a nucleoside analog like 3'-deoxythymidine (B150655) to be effective, its triphosphate form, 3'-deoxythymidine triphosphate (ddTTP), must be recognized as a substrate by DNA polymerases or viral reverse transcriptases. nih.govd-nb.info Reverse transcriptases are essential enzymes for retroviruses, like HIV, that convert their RNA genome into DNA. d-nb.infonih.gov The triphosphate form of 3'-azido-3'-deoxythymidine (AZT), a closely related analog, is an efficient substrate for HIV-1 reverse transcriptase. nih.gov Similarly, the triphosphate of the L-enantiomer of 3'-deoxythymidine (L-dTTP) can be recognized and incorporated by HIV-1 reverse transcriptase and human DNA polymerase alpha. nih.gov The ability of these polymerases to utilize these analogs as substrates, despite the modification at the 3' position, is crucial for their mechanism of action. The enzyme's active site accommodates the analog, mistaking it for the natural substrate, thymidine (B127349) 5'-triphosphate (dTTP).

Elucidation of DNA Chain Termination Events

The defining mechanistic feature of 3'-deoxythymidine and its analogs is their ability to act as chain terminators during DNA synthesis. ontosight.ainih.gov DNA elongation proceeds through the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of the incoming dNTP. libretexts.orgresearchgate.net

Nucleoside analogs that lack this 3'-hydroxyl group, such as 3'-deoxythymidine, can be incorporated into the growing DNA strand by a DNA polymerase. nih.gov However, once incorporated, the absence of the 3'-OH moiety makes it impossible to form the next phosphodiester bond, leading to the immediate cessation of DNA chain elongation. libretexts.orgresearchgate.net This mechanism is well-established for various dideoxynucleotides and is the foundation of the Sanger method for DNA sequencing. libretexts.orgresearchgate.net Studies on analogs like 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxythymidine (ddT) have confirmed that their triphosphate forms are specific DNA chain terminators. nih.govnih.govnih.govbiorxiv.org The incorporation of these analogs results in the production of truncated DNA fragments, which can trigger downstream cellular responses.

In Vitro Enzymatic Substrate Specificity Studies

The biological activity of this compound is critically dependent on its metabolic activation, a process initiated by cellular kinases. The specificity of these enzymes for the nucleoside analog determines the efficiency of its conversion to the active triphosphate form.

Interactions with Thymidine Kinase

The first and often rate-limiting step in the activation of thymidine and its analogs is the phosphorylation to the monophosphate form, a reaction catalyzed by thymidine kinase (TK). researchgate.netasm.orgwikipedia.org Mammalian cells have two main thymidine kinases: the cytosolic, cell cycle-dependent TK1, and the mitochondrial TK2. wikipedia.orgbibliotekanauki.pl

These kinases, particularly TK1, are essential for the activation of many antiviral and anticancer nucleoside analogs. researchgate.netnih.gov For instance, 3'-azido-3'-deoxythymidine (AZT) is a known substrate for both E. coli thymidine kinase and human TK1. nih.govnih.gov The affinity of these enzymes for different analogs can vary significantly, which impacts their activation efficiency. While AZT has an affinity for TK1 similar to that of the natural substrate thymidine, another analog, 2',3'-didehydro-2',3'-dideoxythymidine (d4T), has a much lower affinity. asm.org For this compound, the bulky benzoyl group at the 5' position must be removed before phosphorylation can occur. It has been shown that other large substitutions at the 5' position, such as a trityl group, can convert the molecule from a substrate into an inhibitor of TK2. kuleuven.be

| Compound | Target Kinase | Km (µM) | Ki (µM) | Relative Vmax (%) |

| Thymidine | Human TK1 | 2.9 nih.gov | 100 | |

| Azidothymidine (AZT) | Human TK1 | 3.0 nih.gov | 7.6 asm.org | 60 nih.gov |

| 2',3'-didehydro-2',3'-dideoxythymidine (d4T) | Human TK1 | 4600 asm.org |

Deoxynucleoside Kinase Activity and Specificity

The broader family of deoxynucleoside kinases (dNKs) includes not only TK1 and TK2 but also deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). bibliotekanauki.plnih.gov These enzymes play a crucial role in the salvage pathway for DNA precursors and in the activation of various nucleoside analogs. researchgate.netbibliotekanauki.pl The substrate specificities of these kinases are distinct.

Thymidine Kinase 1 (TK1): This cytosolic enzyme has a relatively strict substrate specificity but notably tolerates modifications at the 3' position of the sugar ring, which is essential for activating analogs like 3'-deoxythymidine. nih.gov

Thymidine Kinase 2 (TK2): This mitochondrial kinase exhibits a broader specificity for different pyrimidine (B1678525) bases but is less tolerant of substitutions at the 2' and 3' positions of the sugar moiety. nih.gov The phosphorylation of certain thymidine analogs by TK2 and subsequent inhibition of the phosphorylation of natural mitochondrial dNTPs is thought to contribute to the mitochondrial toxicity observed with some nucleoside reverse transcriptase inhibitors. kuleuven.benih.gov

Deoxycytidine Kinase (dCK): This cytosolic kinase has a very broad substrate specificity, phosphorylating a wide range of cytosine and purine (B94841) analogs with various sugar modifications. nih.gov

The tissue-specific expression levels of these kinases can significantly influence the activation and potential toxicity of nucleoside analogs. nih.govnih.gov For example, cells with low levels of cytosolic dNKs, such as adipocytes and myocytes, show limited phosphorylation of analogs like AZT and d4T. nih.gov

Cytidine (B196190) Deaminase Substrate Profiles

Cytidine deaminase (CDA) is an enzyme that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to produce uridine (B1682114) and deoxyuridine, respectively. nih.govebi.ac.uk This enzyme is part of the pyrimidine salvage pathway and can also metabolize certain cytidine-based nucleoside analogs. nih.govmiami.edu

The function of cytidine deaminase is specific to the cytosine base. ebi.ac.uk Therefore, thymidine and its analogs, including this compound, are not substrates for this enzyme. The metabolic pathway of thymidine analogs does not involve deamination by CDA, as they lack the cytosine ring that the enzyme recognizes and modifies. nih.govplos.org Consequently, the substrate profile of cytidine deaminase is not relevant to the direct biological activity or metabolism of this compound.

Modulation of Cellular Biochemical Pathways by this compound Analogs

Analogs of this compound are primarily investigated for their potential to interfere with fundamental cellular processes, such as DNA synthesis and viral replication, making them candidates for antiviral and anticancer therapies. ontosight.ai The core mechanism often relies on their structural similarity to natural nucleosides, allowing them to be recognized and incorporated by cellular or viral enzymes, which subsequently disrupts the normal biochemical pathway.

The modification of the thymidine molecule, particularly at the 3' and 5' positions of the deoxyribose sugar, is crucial to its biological function. The absence of the 3'-hydroxyl group, a hallmark of 3'-deoxythymidine derivatives, is a key feature in the termination of DNA chain elongation. Once incorporated into a growing DNA strand by a polymerase, the lack of a 3'-OH group prevents the formation of the next phosphodiester bond, halting replication. The 5'-O-benzoyl group, on the other hand, can influence the compound's solubility, cellular uptake, and metabolic stability.

Research into related nucleoside analogs has demonstrated significant activity in modulating these pathways. For instance, certain purine nucleoside analogs are known to exert antitumor effects by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com Similarly, various derivatives of 3'-deoxythymidine have been developed to target viral enzymes, most notably reverse transcriptase in retroviruses like HIV.

A notable example can be found in the study of 5'-O-fatty acyl ester derivatives of 3′-fluoro-2′,3′-dideoxythymidine (FLT), a close analog. These compounds have shown potent anti-HIV activity. mdpi.com The lipophilic fatty acyl chain enhances the cellular uptake of these analogs. mdpi.com For these prodrugs to become active, intracellular enzymes must hydrolyze the ester bond, releasing the active nucleoside analog and the fatty acid. mdpi.com This strategy has proven effective, with certain derivatives exhibiting significant activity against both cell-free and cell-associated HIV, including multidrug-resistant strains. mdpi.com

The following table summarizes the anti-HIV activity of selected FLT analogs, illustrating their efficacy in inhibiting viral replication, a key cellular pathway.

| Compound | Virus Strain | Activity (EC₅₀) |

| 5′-O-(12-Azidododecanoyl)-FLT (5) | Cell-free | 0.4 µM |

| 5′-O-(12-Azidododecanoyl)-FLT (5) | Cell-assoc. | 12.6 µM |

| 5′-O-Myristoyl-FLT (6) | Cell-free | 1.1 µM |

| 5′-O-Myristoyl-FLT (6) | Cell-assoc. | 6.4 µM |

| 5′-O-(12-Thioethyldodecanoyl)-FLT (8) | Cell-free | <0.2 µM |

| 5′-O-(12-Thioethyldodecanoyl)-FLT (8) | Cell-assoc. | 2.3 µM |

Data sourced from a study on 5'-O-fatty acyl ester derivatives of FLT as potential anti-HIV microbicides. mdpi.com

Structure-Activity Relationship (SAR) Investigations of Modified Nucleosides

The biological activity of nucleoside analogs like this compound is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and pharmacological properties of these compounds. These investigations typically explore modifications at three primary sites: the sugar moiety, the nucleobase, and the 5'-substituent.

Sugar Moiety Modifications: The sugar part of the nucleoside is a frequent target for modification. The absence of the 3'-hydroxyl group is a foundational modification for many chain-terminating antiviral and anticancer agents. ontosight.ai Further alterations, such as the introduction of a fluorine atom at the 3' position (as seen in FLT), can enhance the compound's metabolic stability and potency. mdpi.com Replacement of the furanose ring oxygen with sulfur to create 4'-thionucleosides has also been explored, leading to compounds with interesting anticancer and antibiotic activities. researchgate.net

Nucleobase Modifications: Changes to the pyrimidine base (thymine in this case) can significantly impact enzyme recognition and biological activity. Studies on TSAO-T, a complex thymine (B56734) analog, have shown that substitutions at the 4-, 5-, and 6-positions of the pyrimidine ring can lead to derivatives with superior anti-HIV-1 activity and lower cytotoxicity compared to the parent compound. nih.gov For example, the introduction of different substituents can alter how the molecule fits into the active site of the target enzyme, such as HIV reverse transcriptase. nih.gov

5'-Position Modifications: The 5'-position of the sugar is often modified to create prodrugs with improved pharmacokinetic properties. The benzoyl group in this compound is one such modification. Esterifying the 5'-hydroxyl group with various moieties, such as the fatty acids in FLT analogs, can increase lipophilicity, thereby enhancing cellular membrane permeability and uptake. mdpi.com SAR studies have shown that the length and nature of the fatty acyl chain are critical. For instance, conjugation with a fatty acid is required for efficient inhibition of cell-associated viruses, an effect not seen with a simple physical mixture of the parent nucleoside and the fatty acid. mdpi.com This indicates that the prodrug strategy of covalent linkage is essential for this class of compounds to effectively reach their intracellular target. mdpi.com

The following table presents SAR data for disaccharide nucleoside analogs as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), demonstrating how structural changes influence inhibitory activity.

| Compound No. | Base | Modification | Activity (IC₅₀ µM) |

| 52 | AdeMe | 2'-O-α-D-Ara | 93.4 ± 3.7 |

| 53 | AdeMe | - | > 250 |

| 54 | AdeiPr | 2'-O-α-D-Ara | 158.2 ± 17.7 |

| 55 | AdeiPr | - | > 250 |

| 63a | Ura, 5-F | 3'-O-β-D-ribofuranosyl | 45 ± 3 |

| 63b | Ura, 5-I | 3'-O-β-D-ribofuranosyl | 38 ± 4 |

| 65 | Thy | 3'-O-β-D-ribofuranosyl | 25 ± 3 |

Data sourced from a review on natural pentafuranosylnucleos(t)ides and their analogs. explorationpub.com The data shows that the introduction of an arabinofuranosyl moiety (compounds 53, 55) drastically lowers PARP-1 inhibition compared to their counterparts (52, 54). explorationpub.com Furthermore, replacing the purine base with a pyrimidine and modifying the disaccharide scaffold can significantly increase inhibition, with the 3'-O-β-D-ribofuranosyl deoxythymidine (compound 65) being particularly active. explorationpub.com

Advanced Computational and Spectroscopic Studies of 5 O Benzoyl 3 Deoxythymidine Conformation and Interactions

Glycosidic Bond Rotational Isomerism (Syn/Anti Conformations)

For pyrimidine (B1678525) nucleosides such as thymidine (B127349) and its derivatives, the anti conformation is overwhelmingly favored. colostate.edu This preference is due to steric hindrance between the C2 carbonyl group of the pyrimidine ring and the sugar moiety, which destabilizes the syn form. colostate.edu Computational energy calculations and spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), are employed to confirm this preference. For 5'-O-Benzoyl-3'-deoxythymidine, theoretical models and experimental data from related compounds consistently predict a strong preference for the anti conformation, which is the biologically active form for incorporation into DNA. nih.govscispace.com

Table 1: Comparison of Syn and Anti Glycosidic Conformations

| Feature | Syn Conformation | Anti Conformation |

| Orientation | Base is positioned over the sugar ring. | Base is positioned away from the sugar ring. |

| Steric Hindrance | High for pyrimidines (e.g., thymidine). | Low for pyrimidines, generally favored. |

| Prevalence in B-DNA | Rare for pyrimidines. | Predominant conformation. colostate.edu |

| Key Dihedral Angle | χ (chi) angle is approx. 0° ± 90°. | χ (chi) angle is approx. 180° ± 90°. |

Deoxyribose Sugar Pucker Conformations (e.g., C2'-endo, C3'-endo)

The conformation of the five-membered deoxyribose ring, known as sugar pucker, is not planar and plays a fundamental role in defining the structure of nucleic acids. nih.govglenresearch.com The puckering is described by the displacement of the C2' and C3' atoms from the plane formed by the C1', C4', and O4' atoms. colostate.edu The two most prevalent conformations are C2'-endo (South) and C3'-endo (North). vanderbilt.eduproteopedia.org

The C2'-endo conformation is characteristic of B-form DNA, while the C3'-endo pucker is found in A-form DNA and RNA. glenresearch.com The specific sugar pucker adopted by a nucleoside analog like this compound affects the spatial arrangement of its substituent groups and influences how it is recognized by enzymes. nih.gov The equilibrium between these conformations can be investigated using NMR spectroscopy, by analyzing proton-proton coupling constants, and X-ray crystallography. scispace.comresearchgate.netnih.gov For most deoxyribonucleosides, including thymidine derivatives, the C2'-endo pucker is the more stable and predominant form in solution, a feature that is expected to be retained in this compound. nih.gov

Table 2: Characteristics of Major Deoxyribose Pucker Conformations

| Conformation | Description | Associated Nucleic Acid Form |

| C2'-endo (South) | The C2' atom is displaced on the same side of the sugar plane as the base. vanderbilt.edu | B-DNA colostate.eduglenresearch.com |

| C3'-endo (North) | The C3' atom is displaced on the same side of the sugar plane as the base. vanderbilt.edu | A-DNA, RNA colostate.eduglenresearch.com |

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein or nucleic acid. scirp.orgphyschemres.org These methods provide insights into binding affinity, specific intermolecular interactions, and the conformational changes that may occur upon binding. nih.gov

The process begins with molecular docking, where computational algorithms predict the preferred orientation of the ligand (this compound) within the active site of a receptor. nih.gov This generates a series of potential binding poses, which are ranked based on scoring functions that estimate the binding energy. physchemres.org

Following docking, MD simulations can be performed on the most promising ligand-receptor complex. MD simulations apply the principles of classical mechanics to model the atomic movements of the system over time. acs.org This provides a dynamic view of the interaction, allowing for the assessment of the stability of the binding pose, the role of solvent molecules, and the detailed analysis of hydrogen bonds, and hydrophobic interactions. nih.gov For this compound, such simulations could elucidate how the 5'-benzoyl group and the 3'-deoxy modification influence its binding to target enzymes like viral reverse transcriptases or polymerases. nih.gov

Table 3: Workflow for Molecular Docking and Dynamics Simulations

| Step | Objective | Key Information Obtained |

| 1. System Preparation | Prepare 3D structures of the ligand (this compound) and the target receptor. | Optimized geometries and assigned atomic charges. |

| 2. Molecular Docking | Predict the most favorable binding pose of the ligand in the receptor's active site. | Binding affinity (score), binding orientation, and key interacting residues. physchemres.org |

| 3. Molecular Dynamics | Simulate the time-dependent behavior of the ligand-receptor complex in a biological environment. | Stability of the complex, conformational flexibility, and specific interaction patterns over time. acs.org |

| 4. Data Analysis | Analyze the simulation trajectory to calculate thermodynamic and structural properties. | Free energy of binding, root-mean-square deviation (RMSD), and detailed interaction analysis. researchgate.net |

Computational Chemistry Methodologies for Nucleoside Analog Analysis

The analysis of nucleoside analogs like this compound relies heavily on a variety of computational chemistry methodologies to understand their structure, properties, and behavior at the molecular level. mdpi.comchemrxiv.org These methods can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio calculations, are based on the fundamental principles of quantum physics. nih.gov They provide highly accurate descriptions of electronic structure, molecular geometries, and reaction energetics. scirp.orgacs.org QM calculations are essential for studying the intrinsic properties of a single molecule, such as conformational energies (e.g., the energy difference between syn and anti conformers or C2'-endo and C3'-endo puckers), electrostatic potential surfaces, and chemical reactivity descriptors. chemrxiv.orgnih.gov

Molecular Mechanics (MM): MM methods use classical physics and empirically derived force fields (e.g., AMBER, CHARMM) to model molecular systems. chemrxiv.orgchemrxiv.org While less computationally expensive than QM, MM methods are well-suited for studying large biological systems and long-timescale phenomena, such as the folding of a protein or the interaction of a drug with its receptor. researchgate.net MM is the foundation for molecular dynamics simulations. chemrxiv.org

Often, a hybrid QM/MM approach is used, where the most critical part of the system (e.g., the ligand and the enzyme's active site) is treated with QM for high accuracy, while the rest of the system is modeled with MM to maintain computational efficiency. nih.gov These combined methodologies provide a comprehensive framework for the detailed analysis of nucleoside analogs. oup.com

Table 4: Overview of Computational Methodologies for Nucleoside Analog Analysis

| Methodology | Principle | Primary Application |

| Quantum Mechanics (QM) | Solves approximations of the Schrödinger equation to describe electronic structure. nih.gov | Accurate calculation of molecular properties, conformational energies, and reaction mechanisms for the isolated analog. scirp.orgnih.gov |

| Molecular Mechanics (MM) | Uses classical physics and force fields to model atomic interactions. chemrxiv.org | Simulation of large biomolecular systems, molecular dynamics, and ligand-receptor docking. chemrxiv.org |

| Hybrid QM/MM | Combines QM for a critical region with MM for the larger environment. nih.gov | Studying enzymatic reactions or ligand binding events with high accuracy in the region of interest while including the effect of the surrounding protein. |

Advanced Analytical Methodologies for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5'-O-Benzoyl-3'-deoxythymidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's complex structure.

Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), the precise connectivity of atoms and the stereochemistry of the deoxyribose ring can be determined. The benzoyl group at the 5'-position and the absence of a hydroxyl group at the 3'-position introduce characteristic changes in the NMR spectrum compared to natural thymidine (B127349).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals for the protons of the thymine (B56734) base, the deoxyribose sugar moiety, and the benzoyl group appear in distinct regions of the spectrum. The coupling constants between adjacent protons, particularly within the sugar ring, are critical for determining the conformation of the furanose ring.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thymine | ||

| H-6 | 7.2 - 7.5 | 135 - 137 |

| CH₃-5 | 1.8 - 2.0 | 12 - 14 |

| NH-3 | 11.0 - 11.5 | - |

| C-2 | - | 150 - 152 |

| C-4 | - | 163 - 165 |

| C-5 | - | 110 - 112 |

| C-6 | - | 135 - 137 |

| Deoxyribose | ||

| H-1' | 6.0 - 6.3 | 84 - 86 |

| H-2'a, H-2'b | 2.2 - 2.6 | 38 - 40 |

| H-3'a, H-3'b | 1.9 - 2.3 | 31 - 33 |

| H-4' | 4.0 - 4.3 | 85 - 87 |

| H-5'a, H-5'b | 4.4 - 4.7 | 64 - 66 |

| Benzoyl Group | ||

| H-ortho | 7.9 - 8.1 | 129 - 131 |

| H-meta | 7.4 - 7.6 | 128 - 130 |

| H-para | 7.5 - 7.7 | 133 - 135 |

| C=O | - | 166 - 168 |

| C-ipso | - | 130 - 132 |

Note: These are predicted ranges based on known data for similar nucleoside analogues. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) in Compound Characterization and Derivatization Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination and elemental composition analysis of this compound. It provides unequivocal confirmation of the compound's molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy.

The exact mass of this compound (C₁₇H₁₈N₂O₅) is calculated to be 330.1216 Da. nih.gov HRMS analysis, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can verify this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. This provides valuable structural information by identifying characteristic fragment ions. The fragmentation of this compound is expected to involve the cleavage of the glycosidic bond, the ester linkage, and fragmentation of the deoxyribose ring.

Key HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈N₂O₅ |

| Calculated Exact Mass | 330.1216 Da |

| Monoisotopic Mass | 330.12157 g/mol |

Expected Fragmentation Pattern:

Loss of the benzoyl group: A significant fragment ion corresponding to the loss of the benzoyl group (C₇H₅O) would be observed.

Cleavage of the glycosidic bond: Fragmentation at the N-glycosidic bond would result in ions corresponding to the thymine base and the benzoylated deoxyribose sugar moiety.

Dehydration: Loss of water molecules from the sugar ring is another common fragmentation pathway.

X-ray Crystallography for Solid-State Conformational Analysis

To date, a crystal structure of this compound has not been reported in the crystallographic databases. However, if suitable crystals were obtained, X-ray diffraction analysis would reveal:

The conformation of the deoxyribose ring: The sugar pucker (e.g., C2'-endo or C3'-endo) would be precisely determined.

The orientation of the thymine base relative to the sugar: The glycosidic torsion angle (χ) would define the syn or anti conformation.

The conformation of the 5'-O-benzoyl group: The orientation of the benzoyl group relative to the rest of the molecule would be established.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including hydrogen bonding and stacking interactions, would be elucidated.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological macromolecules. The development of dual-purpose nucleoside probes, which can serve as both a fluorophore and an X-ray crystallography phasing agent, highlights the importance of this technique in nucleic acid research. nih.gov

Other Spectroscopic Techniques for Conformational and Electronic Structure Probing

Beyond NMR and mass spectrometry, other spectroscopic techniques provide further insights into the conformational and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Thymine) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Benzoyl Ester) | Stretching | 1715 - 1735 |

| C=O (Thymine) | Stretching | 1650 - 1710 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1250 - 1300 |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the chirality and conformation of molecules in solution. herts.ac.uknih.gov As a chiral molecule, this compound would exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the conformation of the deoxyribose ring and the orientation of the thymine and benzoyl chromophores. CD spectroscopy could be employed to study conformational changes induced by solvent, temperature, or binding to other molecules.

Q & A

Q. What are the common synthetic routes for 5'-O-Benzoyl-3'-deoxythymidine, and how do reaction conditions influence yield?

The synthesis typically involves selective benzoylation at the 5'-hydroxyl group of 3'-deoxythymidine. A key step is protecting the primary hydroxyl group while avoiding undesired acylation at other positions. For example, benzoyl chloride or benzoyl anhydride in anhydrous pyridine or dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) is commonly used. Reaction temperature (0–25°C) and stoichiometric control of the benzoylating agent are critical to minimize side products like over-acylated derivatives . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy is central for structural confirmation. Key signals include:

- ¹³C-NMR : Benzoyl carbonyl (δ ~166 ppm), sugar carbons (C1' at ~85 ppm, C3' at ~76 ppm), and thymine base signals (C2 at ~150 ppm) .

- ¹H-NMR : Benzoyl aromatic protons (δ ~7.3–8.1 ppm) and sugar protons (C5' protons at δ ~4.2–4.5 ppm).

Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., [M+H⁺] at m/z 407) . High-performance liquid chromatography (HPLC) with UV detection (λ ~260 nm) assesses purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., benzoyl chloride).

- Waste Disposal : Segregate halogenated or toxic byproducts (e.g., unreacted benzoylating agents) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can this compound be phosphorylated to its triphosphate form, and what challenges arise in purification?

Phosphorylation follows a multi-step sequence:

Monophosphate Formation : React with phosphorus oxychloride (POCl₃) in triethyl phosphate at low temperatures (-10°C to 0°C) to form the 5'-monophosphate .

Di-/Triphosphate Synthesis : Use nucleoside phosphate kinases or chemical coupling agents (e.g., carbodiimides) with pyrophosphate reagents.

Challenges :

Q. How does the benzoyl group influence the stability and enzymatic processing of this compound in reverse transcriptase assays?

The 5'-benzoyl group acts as a transient protecting moiety, requiring enzymatic or alkaline hydrolysis (e.g., using esterases or 0.1 M NaOH) to release the active 3'-deoxythymidine. In reverse transcriptase inhibition studies, the intact benzoylated compound shows reduced incorporation into DNA compared to its deprotected triphosphate form. This highlights the need to evaluate both protected and deprotected forms in kinetic assays .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?

Discrepancies often arise from:

- Solvent Purity : Trace moisture in pyridine or DMF reduces benzoyl chloride reactivity.

- Temperature Control : Exothermic reactions above 25°C promote side reactions.

- Analytical Variability : Differences in HPLC column selectivity or NMR integration thresholds.

Systematic replication with controlled anhydrous conditions and standardized analytical methods is recommended .

Q. How is this compound utilized in solid-phase oligonucleotide synthesis, and what modifications are required?

The compound serves as a phosphoramidite precursor. Key steps:

Phosphitylation : React with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the 3'-phosphoramidite derivative.

Deprotection : Use dichloroacetic acid (DCA) to remove the 5'-dimethoxytrityl (DMT) group during chain elongation.

Critical Note : The benzoyl group remains stable under acidic DMT removal but requires ammonia treatment post-synthesis for cleavage .

Q. What role does this compound play in studying nucleoside analog resistance mechanisms?

By comparing its incorporation kinetics (e.g., Kₘ, Vₘₐₓ) with non-benzoylated analogs in polymerase assays, researchers identify structural determinants of resistance. For instance, steric hindrance from the benzoyl group may reduce binding to mutant reverse transcriptases, elucidating resistance pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.